![molecular formula C26H22N4O3 B011215 3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one CAS No. 100476-63-9](/img/structure/B11215.png)
3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as an indole derivative and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been reported to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one has been shown to have various biochemical and physiological effects. It has been reported to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately, cell death. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one in lab experiments is its high potency as an anticancer agent. This compound has been shown to be effective in inhibiting the growth of various cancer cells at low concentrations. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one. One of the directions is to further investigate its mechanism of action and identify the specific targets that it interacts with in cancer cells. Another direction is to explore its potential applications in other fields, such as materials science, where it can be used as a building block for the synthesis of new materials with unique properties. Additionally, further studies can be conducted to optimize the synthesis method of this compound to improve its yield and purity.
In conclusion, 3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one is a promising compound with potential applications in various fields. Its high potency as an anticancer agent and unique chemical structure make it an attractive compound for further research. However, more studies are needed to fully understand its mechanism of action and explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of 3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one has been achieved using different methods. One of the most common methods is the reaction of 1-(morpholin-4-ylmethyl)-3-(4-nitrophenyl)indolin-2-one with 2-aminophenol in the presence of a suitable catalyst. This reaction leads to the formation of the desired compound with a high yield.
Aplicaciones Científicas De Investigación
3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
Propiedades
Número CAS |
100476-63-9 |
|---|---|
Nombre del producto |
3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one |
Fórmula molecular |
C26H22N4O3 |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
3-[4-(1,3-benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one |
InChI |
InChI=1S/C26H22N4O3/c31-26-24(20-5-1-3-7-22(20)30(26)17-29-13-15-32-16-14-29)27-19-11-9-18(10-12-19)25-28-21-6-2-4-8-23(21)33-25/h1-12H,13-17H2 |
Clave InChI |
UDGZXMPSDGDWOL-UHFFFAOYSA-N |
SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5)C2=O |
SMILES canónico |
C1COCCN1CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5)C2=O |
Sinónimos |
1,3-Dihydro-3-((4-(2-benzoxazoyl)phenyl)imino)-1-(4-morpholinylmethyl) -2H-indol-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



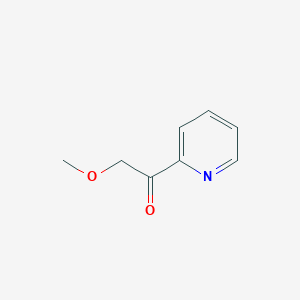
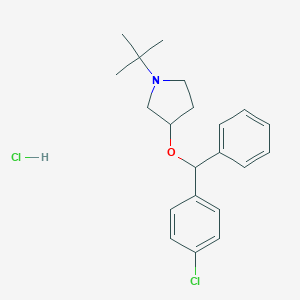
![[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11140.png)
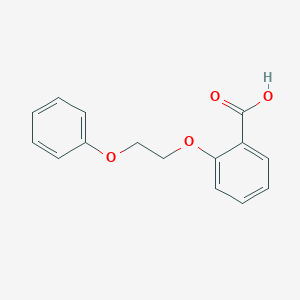
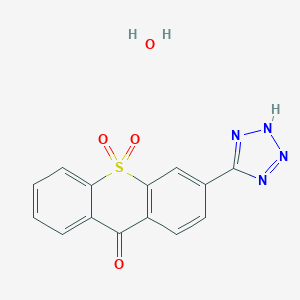
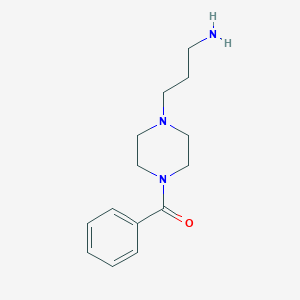
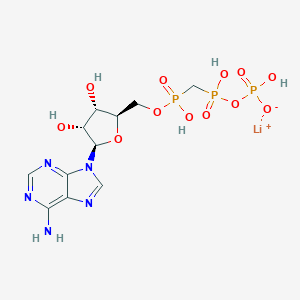
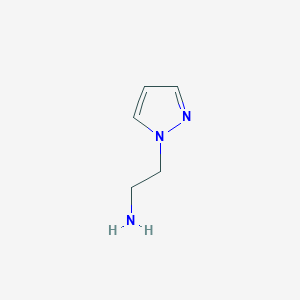
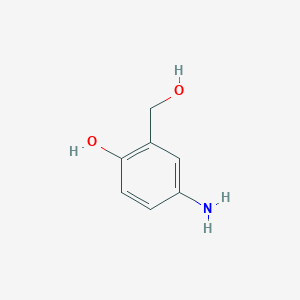
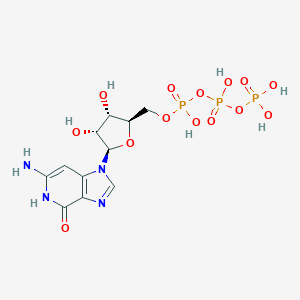
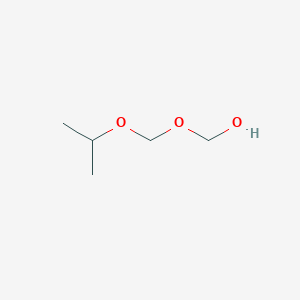
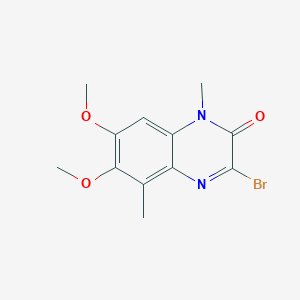
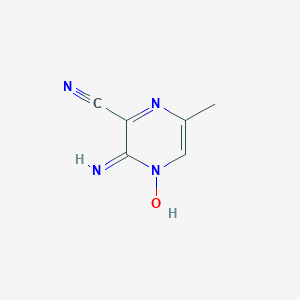
![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)